molecular formula C15H18N2O4S B6476911 ethyl 5-methyl-1,1-dioxo-2-(2-phenylethyl)-2H-1lambda6,2,6-thiadiazine-4-carboxylate CAS No. 2640878-51-7

ethyl 5-methyl-1,1-dioxo-2-(2-phenylethyl)-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Cat. No.: B6476911
CAS No.: 2640878-51-7
M. Wt: 322.4 g/mol
InChI Key: OWMJRFDMEPEQFR-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1,1-dioxo-2-(2-phenylethyl)-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a useful research compound. Its molecular formula is C15H18N2O4S and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.09872823 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 5-methyl-1,1-dioxo-2-(2-phenylethyl)-2H-1λ6,2,6-thiadiazine-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities supported by relevant studies.

Chemical Structure and Properties

The molecular structure of ethyl 5-methyl-1,1-dioxo-2-(2-phenylethyl)-2H-1λ6,2,6-thiadiazine-4-carboxylate can be represented as follows:

  • Molecular Formula : C13H14N2O4S
  • Molecular Weight : 298.33 g/mol
  • SMILES Notation : CCOC(=O)C1=NN(C(=C1)C)CC(=O)C2

This compound contains a thiadiazine ring which is known for its diverse pharmacological properties.

Synthesis

The synthesis of ethyl 5-methyl-1,1-dioxo-2-(2-phenylethyl)-2H-1λ6,2,6-thiadiazine-4-carboxylate typically involves the reaction of appropriate thiadiazine precursors with ethyl acetoacetate under controlled conditions. The reaction pathway includes cyclization and subsequent functionalization to introduce the phenylethyl group.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiadiazine derivatives. Ethyl 5-methyl-1,1-dioxo-2-(2-phenylethyl)-2H-1λ6,2,6-thiadiazine-4-carboxylate exhibited significant activity against various bacterial strains.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Candida albicans10100 µg/mL

These results indicate that the compound has potential as an antimicrobial agent.

Antifungal Activity

The antifungal activity was assessed using the agar diffusion method against common fungal pathogens. The compound showed promising results:

Fungal Strain Inhibition Zone (mm) MIC (µg/mL)
Aspergillus niger1830
Fusarium oxysporum1640

The antifungal efficacy suggests that this compound could be developed further for therapeutic applications in fungal infections.

Cytotoxicity

In vitro cytotoxicity studies were conducted on human cancer cell lines to evaluate the safety profile of ethyl 5-methyl-1,1-dioxo-2-(2-phenylethyl)-2H-1λ6,2,6-thiadiazine-4-carboxylate. The results indicated that the compound exhibits selective cytotoxicity:

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF7 (breast cancer)30
A549 (lung cancer)35

These findings highlight the potential of this compound in cancer therapy, warranting further investigation into its mechanisms of action.

Case Studies

A recent study explored the effects of ethyl 5-methyl-1,1-dioxo-2-(2-phenylethyl)-2H-1λ6,2,6-thiadiazine-4-carboxylate on biofilm formation in Staphylococcus aureus. The compound significantly reduced biofilm mass by approximately 70% at a concentration of 50 µg/mL. This suggests its potential utility in treating biofilm-associated infections.

Properties

IUPAC Name

ethyl 5-methyl-1,1-dioxo-2-(2-phenylethyl)-1,2,6-thiadiazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-3-21-15(18)14-11-17(22(19,20)16-12(14)2)10-9-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMJRFDMEPEQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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